molecular formula C7H4ClN B047944 2-Chlorobenzonitrile CAS No. 873-32-5

2-Chlorobenzonitrile

Cat. No. B047944
CAS RN: 873-32-5
M. Wt: 137.56 g/mol
InChI Key: NHWQMJMIYICNBP-UHFFFAOYSA-N
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Patent
US05866709

Procedure details

OCBTC (230 g, 1.0 mol), ammonium chloride (59 g, 1.10 eq), and OCBA (15.7 g) were added to a 500 mL reactor equipped with thermocouple, overhead stirrer, and reflux condenser. The reaction mixture was stirred, heated upto 225° C., and maintained at that temperature while the reaction was periodically followed by gas chromatography (GC). After a reaction time of about 8 h, OCBN (121.5 g, 88.4%) was obtained by distillation (melting point: 45°-46° C.).
Quantity
59 g
Type
reactant
Reaction Step One
Name
Quantity
15.7 g
Type
reactant
Reaction Step One
Name
Yield
88.4%

Identifiers

REACTION_CXSMILES
[Cl-].[NH4+:2].[CH:3]1[CH:8]=[C:7]([C:9](O)=O)[C:6]([Cl:12])=[CH:5][CH:4]=1>>[CH:3]1[CH:8]=[C:7]([C:9]#[N:2])[C:6]([Cl:12])=[CH:5][CH:4]=1 |f:0.1|

Inputs

Step One
Name
Quantity
59 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
15.7 g
Type
reactant
Smiles
C1=CC=C(C(=C1)C(=O)O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
225 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with thermocouple, overhead stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
maintained at that temperature while the reaction

Outcomes

Product
Name
Type
product
Smiles
C1=CC=C(C(=C1)C#N)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 121.5 g
YIELD: PERCENTYIELD 88.4%
YIELD: CALCULATEDPERCENTYIELD 880.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.